molecular formula C12H9F3N2 B2985131 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine CAS No. 886508-01-6

2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

Cat. No.: B2985131
CAS No.: 886508-01-6
M. Wt: 238.213
InChI Key: APZLBJXYVOYROB-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine ( 886508-01-6) is a high-value chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C12H9F3N2 and a molecular weight of 238.21 g/mol, belongs to a class of 3-amino-pyridine derivatives investigated for their biological activity . Its primary research value lies in its role as an agonist for the G-protein coupled bile acid receptor 1 (GPBAR1), making it a key compound for studying metabolic diseases . Research into this compound and its analogs is directed toward the development of novel therapeutics for complex conditions such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) . The structure, featuring a pyridine ring and a trifluoromethylphenyl group, is a privileged scaffold in drug discovery. The trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, which are critical parameters for optimizing the pharmacokinetic properties of potential drug candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)11-10(16)5-2-6-17-11/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZLBJXYVOYROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia or amines are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

The applications of 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine are varied and significant in scientific research, spanning chemistry, biology, medicine, and industry. This compound, characterized by a trifluoromethyl group on a phenyl ring connected to a pyridine ring, has garnered attention for its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It is investigated for its potential as a bioactive compound with antimicrobial and antifungal properties. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that pyridine derivatives with trifluoromethyl substitutions can effectively inhibit bacterial growth, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Medicine It is explored for potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors. The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves activating caspases and modulating apoptotic pathways, crucial for cancer cell death. Furthermore, it has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in cell culture models, suggesting it could be beneficial in treating inflammatory diseases. It can be employed in the synthesis of biologically active compounds, including γ-secretase inhibitors and antagonists of the human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .
  • Industry It is utilized in developing agrochemicals like herbicides and insecticides.

Structure-Activity Relationship (SAR)

Modifications to the trifluoromethyl group and the position of the amino substituent can significantly impact its biological efficacy. Comparative studies with related compounds highlight the importance of these structural features.

Case Studies

  • Anticancer Efficacy Study Treatment of breast cancer cell lines with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
  • Antimicrobial Screening A series of tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity and receptor binding, influencing various biological processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs of 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine, highlighting structural differences, molecular formulas, and reported biological activities:

Compound Name Structural Differences Molecular Formula Biological Activity/Applications References
This compound Reference compound: Pyridine with -CF₃-phenyl (2-position) and -NH₂ (3-position) C₁₂H₉F₃N₂ Potential enzyme inhibition (inferred from analogs); used in synthetic intermediates
3-Amino-4-(trifluoromethyl)pyridine -CF₃ at pyridine 4-position; no phenyl group C₆H₅F₃N₂ Unknown specific activity; structural studies highlight electronic effects of -CF₃ placement
6-Chloro-2-(trifluoromethyl)pyridin-3-amine Chlorine substituent at pyridine 6-position C₆H₄ClF₃N₂ Agrochemical research (herbicide intermediates) due to enhanced electron-withdrawing effects
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Piperidine-linked pyridine and -CF₃-phenyl groups C₂₃H₂₀F₆N₄ Potent inhibitor of Trypanosoma cruzi CYP51 enzyme (IC₅₀ < 1 µM)
N′-{[5-(4-NO₂-phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide Furopyrrole core with -CF₃-phenyl and nitro groups C₂₆H₁₇F₃N₄O₄ Inhibits photosynthetic electron transport (PET) in spinach chloroplasts

Biological Activity

2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of the trifluoromethyl group enhances its lipophilicity, which facilitates interaction with biological targets, making it a candidate for various therapeutic applications.

The trifluoromethyl group in this compound contributes to its unique chemical behavior. This group enhances the compound's lipophilicity, allowing it to interact effectively with lipid membranes and proteins. The mechanism of action typically involves modulation of enzyme activity and receptor binding, influencing various biological processes such as antimicrobial and antifungal activities .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Bacillus subtilis, with notable IC50 values indicating its potency as an antimicrobial agent .
  • Antifungal Properties : Studies have demonstrated its effectiveness against fungal pathogens, contributing to its potential use in treating fungal infections.
  • Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties, which may extend to this compound through structural analogs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly impact its potency and selectivity:

Modification TypeDescriptionImpact on Activity
Trifluoromethyl Group Enhances lipophilicityIncreases interaction with lipid membranes
Pyridine Ring Substituents Varies based on electron-withdrawing or donating natureAffects binding affinity to targets
Alkyl Chain Length Modifying chain length can alter solubilityInfluences bioavailability

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various trifluoromethyl-containing compounds, this compound was found to exhibit significant inhibition against Bacillus subtilis with an IC50 value of approximately 30 µM .
  • Anti-inflammatory Research : A comparative analysis of similar pyridine derivatives indicated that modifications leading to increased electron density on the nitrogen atom enhanced anti-inflammatory activity. This suggests that similar modifications could be beneficial for enhancing the activity of this compound .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[3-(Trifluoromethyl)phenyl]pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination using Pd(OAc)₂ and rac-BINAP as catalysts. Key steps include:
  • Reacting 2-chloro-3-methylpyridine with 3-(trifluoromethyl)benzylamine in toluene with K₂CO₃ as a base .
  • Optimizing temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of aryl chloride to amine) to achieve yields up to 81% .
  • Purification via column chromatography (EtOAc/hexanes) or recrystallization, considering its melting point (70–72°C) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at position 3 on the phenyl ring).
  • Mass Spectrometry : Confirm molecular weight (162.11 g/mol) via ESI-MS .
  • X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule analysis .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Toxicity : Classified as toxic (Risk Phrase R25) and irritant (R36/R43). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in inert atmosphere (N₂/Ar) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can computational tools like Mercury CSD 2.0 aid in analyzing crystal packing and intermolecular interactions?

  • Methodological Answer :
  • Use Mercury’s Materials Module to:
  • Identify π-π stacking between pyridine and phenyl rings .
  • Calculate void volumes (critical for solubility studies) .
  • Compare packing patterns with analogs (e.g., 3-methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine) to assess steric effects of substituents .

Q. What strategies resolve contradictions in synthetic yields reported for Pd-catalyzed cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dba)₂ with ligands like XPhos or DavePhos .
  • Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance deprotonation of amine intermediates .
  • Solvent Effects : Compare toluene (non-polar) with DMF (polar aprotic) to stabilize transition states .

Q. How do substituents (e.g., trifluoromethyl vs. chloro) impact the compound’s electronic properties and bioactivity?

  • Methodological Answer :
  • DFT Calculations : Analyze electron-withdrawing effects of -CF₃ vs. -Cl on pyridine’s HOMO/LUMO levels.
  • SAR Studies : Compare IC₅₀ values against analogs (e.g., 2-chloro-4-(trifluoromethyl)pyridin-3-amine) in enzyme inhibition assays .

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